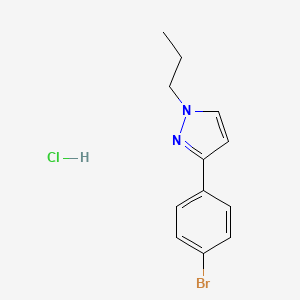

3-(4-Bromophenyl)-1-propylpyrazole HCl

Description

3-(4-Bromophenyl)-1-propylpyrazole HCl (CAS: 1403483-58-8) is a pyrazole derivative featuring a 4-bromophenyl group at the 3-position and a propyl chain at the 1-position, with a hydrochloride salt enhancing its solubility. This compound has been listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued, though it remains available through specialized suppliers . Its structural features, including the brominated aromatic ring and pyrazole core, make it a candidate for medicinal chemistry research, particularly in anti-inflammatory and kinase inhibition studies.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-propylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2.ClH/c1-2-8-15-9-7-12(14-15)10-3-5-11(13)6-4-10;/h3-7,9H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXZVEMYGVIJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-58-8 | |

| Record name | 1H-Pyrazole, 3-(4-bromophenyl)-1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-propylpyrazole HCl typically involves the reaction of 4-bromophenylhydrazine with 1-propyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-propylpyrazole HCl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives of the pyrazole ring.

Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-(4-Bromophenyl)-1-propylpyrazole HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in various diseases, including neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-propylpyrazole HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives

(a) 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid

- Structure : Pyrazole core with a 4-bromophenyl group, a phenyl group at the 1-position, and a propionic acid substituent at the 4-position.

- Activity: Limited data on biological activity, but the carboxylic acid group may enhance binding to targets like cyclooxygenases (COX) .

(b) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Brominated pyrazolone with a chlorophenyl substituent and methyl groups.

- Activity: Demonstrated in low-resolution LC/MS studies (m/z 301–305 [M+H]+) but lacks explicit biological data.

Oxadiazole Derivatives

(a) 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- Structure : 1,3,4-Oxadiazole core with a 4-bromophenyl ketone and 4-chlorophenyl substituent.

- Activity : Exhibited 59.5% anti-inflammatory activity in vivo (20 mg/kg), comparable to indomethacin (64.3%) .

(b) 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole (CAS: 312750-72-4)

- Structure : 1,2,4-Oxadiazole with a propyl chain and 4-bromophenyl group.

Coumarin Derivatives

(a) Brodifacoum

- Structure : 4-Hydroxycoumarin core with a 4-bromophenyl-tetrahydronaphthalene moiety.

(b) Difethialone

- Structure: Thiochromenone analog of brodifacoum with a sulfur atom replacing the coumarin oxygen.

- Activity: Similar NO suppression activity, highlighting the role of heteroatom substitution in bioactivity .

Acrylamide Derivatives

(a) 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide

- Structure : Chalcone-derived acryloyl group linked to a diphenylacetamide.

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Key Suppliers and Availability

| Compound | CAS Number | Suppliers | Status |

|---|---|---|---|

| 3-(4-Bromophenyl)-1-propylpyrazole HCl | 1403483-58-8 | 8 | Discontinued |

| 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | 312750-72-4 | 1+ | Available |

Key Research Findings

- Anti-Inflammatory Activity : Oxadiazole derivatives (59.5–61.9% activity) outperform many pyrazole analogs but are less potent than indomethacin .

- Structural Influence: The pyrazole core in this compound may favor kinase binding, while coumarin derivatives (e.g., brodifacoum) target NO pathways .

- Solubility : The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral pyrazoles or oxadiazoles .

Biological Activity

3-(4-Bromophenyl)-1-propylpyrazole HCl is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a propyl substituent on the pyrazole ring. Its molecular formula is , and it has a molecular weight of 304.63 g/mol. The structure can be represented as follows:

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways. The presence of the bromine atom may enhance its reactivity and influence its interaction with biological molecules.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 4 µg/mL |

| Propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate | MRSA | 4 µg/mL |

| Other Pyrazoles | Various Strains | Varies |

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that pyrazoles can induce cytotoxicity and potentially enhance the effectiveness of conventional chemotherapy agents like doxorubicin.

Case Study: Synergistic Effects in Breast Cancer

In a study examining the effects of pyrazoles in combination with doxorubicin, researchers found that certain pyrazole derivatives exhibited a synergistic effect, enhancing cell death in cancer cells compared to treatment with doxorubicin alone. The combination index method was used to analyze these interactions, indicating promising avenues for cancer treatment.

Other Biological Activities

Beyond antimicrobial and anticancer properties, pyrazoles have also been investigated for their anti-inflammatory and antioxidant activities. For instance, some studies suggest that pyrazoles may modulate inflammatory pathways and reduce oxidative stress in various models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.